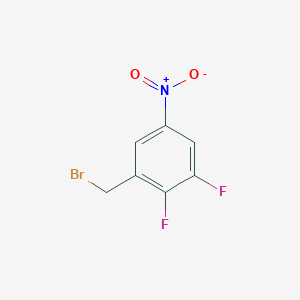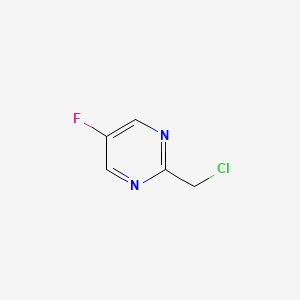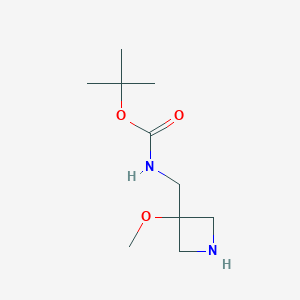
3-(Boc-Aminomethyl)-3-Methoxyazetidin
Übersicht
Beschreibung
Boc-protected compounds are widely used in organic synthesis, particularly in the field of peptide synthesis . The Boc group (tert-butoxycarbonyl) is a protecting group used in organic synthesis. The primary role of the Boc group is to prevent unwanted reactions from occurring at the amine during a chemical synthesis .
Synthesis Analysis
The synthesis of Boc-protected compounds can be challenging due to the reactivity of the Boc-anhydride reagent . The Boc group can be introduced to the molecule through a reaction with Boc2O (di-tert-butyl dicarbonate) in the presence of a base .Molecular Structure Analysis
The molecular structure of a Boc-protected compound typically includes the Boc group attached to an amine. For example, in the case of 3-(Boc-aminomethyl)piperidine, the molecular formula is C11H22N2O2 .Chemical Reactions Analysis
Boc-protected compounds can undergo a variety of reactions. One common reaction is the removal of the Boc group, which can be achieved under acidic conditions . Additionally, Boc-protected compounds can participate in reactions such as protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of Boc-protected compounds can vary widely depending on the specific compound. For example, 3-(Boc-aminomethyl)piperidine has a molecular weight of 214.305 Da .Wissenschaftliche Forschungsanwendungen
Peptidsynthese
3-(Boc-Aminomethyl)-3-Methoxyazetidin: ist ein wertvoller Baustein in der Peptidsynthese. Es wird verwendet, um Seitenkettenfunktionalitäten und Verzweigungspunkte in Peptide einzuführen, was zur Entwicklung neuer therapeutischer Peptide mit verbesserter biologischer Aktivität und Stabilität führen kann .
Modulation der Proteinstruktur und -funktion
Diese Verbindung kann die Proteinstruktur und -funktion beeinflussen, indem sie in Peptide eingebaut wird, die Teile von Proteinen nachahmen. Diese Anwendung ist entscheidend für das Verständnis von Proteininteraktionen und für die Entwicklung von Inhibitoren, die die Proteinfunktion modulieren können .
Regulierung der Enzymaktivität
Forscher verwenden This compound, um Enzym-Substrat-Interaktionen zu untersuchen. Durch die Einarbeitung in Substrate oder Inhibitoren können Wissenschaftler Veränderungen der Enzymaktivität beobachten, was für die Medikamentenentwicklung unerlässlich ist .
Hormonentätigkeitsstudien
In der Hormonforschung hilft diese Verbindung bei der Synthese von Analoga von Hormonen oder Hormonrezeptoren. Diese Analoga können verwendet werden, um die Hormonbindung und -aktivität zu untersuchen, was Einblicke in Störungen des endokrinen Systems liefert .
Entwicklung von Peptidomimetika
Peptidomimetika sind Moleküle, die die Struktur und Funktion von Peptiden nachahmen. This compound wird verwendet, um diese Verbindungen zu erstellen, die aufgrund ihrer Stabilität und Bioverfügbarkeit als therapeutische Mittel ein Potenzial haben .
Synthese von organischen Verbindungen
Über Peptide und Proteine hinaus wird diese vielseitige Verbindung auch bei der Synthese einer Vielzahl von organischen Verbindungen eingesetzt, darunter Nukleotide, Kohlenhydrate und Lipide. Ihre Reaktivität macht sie zu einem nützlichen Werkzeug in der organischen Chemie .
Wirkmechanismus
Target of Action
It’s known that boc-protected amines play a pivotal role in the synthesis of multifunctional targets .
Mode of Action
The compound’s mode of action involves its interaction with its targets, leading to changes at the molecular level. The Boc group in the compound provides protection for the amine function during reactions . In the context of Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, the compound may participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The compound likely affects the Suzuki–Miyaura (SM) cross-coupling pathway. This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound’s gi absorption is low, and it is a substrate for p-gp, a protein that pumps foreign substances out of cells . It’s also an inhibitor for several cytochrome P450 enzymes, which are involved in drug metabolism .
Result of Action
The compound’s interaction with its targets likely leads to changes in the targets’ structure or function .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the success of the SM cross-coupling reaction, in which the compound may participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Zukünftige Richtungen
The use of Boc-protected compounds in organic synthesis continues to be a vibrant area of research. Future directions may include the development of more efficient methods for the synthesis and deprotection of Boc-protected compounds, as well as their application in the synthesis of increasingly complex molecules .
Eigenschaften
IUPAC Name |
tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-7-10(14-4)5-11-6-10/h11H,5-7H2,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSGIXOZUMWIKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CNC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



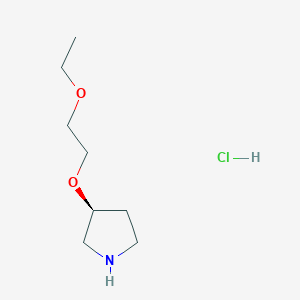

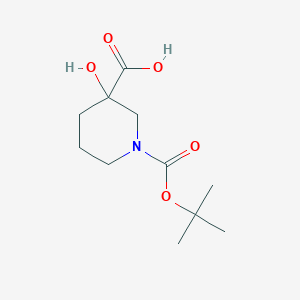

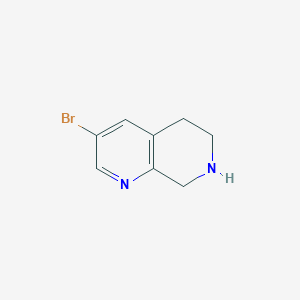

![Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate](/img/structure/B1404873.png)
![N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine](/img/structure/B1404878.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B1404879.png)
![N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride](/img/structure/B1404880.png)
![3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride](/img/structure/B1404881.png)
![4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1404882.png)
